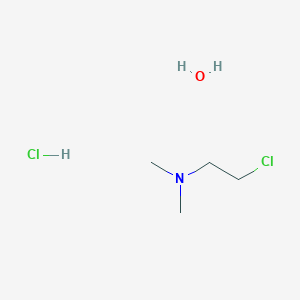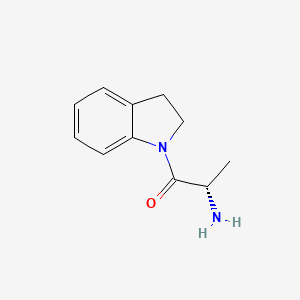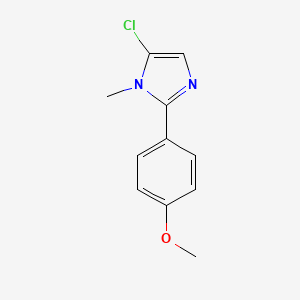
10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one is a chemical compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as anticancer agents and DNA intercalators. This compound features a piperidine ring attached to the acridine moiety via a propyl linker, which may influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3-(piperidin-1-yl)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridinone moiety to acridine.
Substitution: The piperidine ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to acridine derivatives.
Substitution: Formation of various alkylated or acylated derivatives.
科学的研究の応用
10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and induce apoptosis in cancer cells.
作用機序
The primary mechanism of action for 10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one involves DNA intercalation. The acridine moiety inserts between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
類似化合物との比較
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Proflavine: An acridine derivative with antiseptic properties.
Uniqueness
10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one is unique due to its specific structure, which combines the acridine moiety with a piperidine ring via a propyl linker. This structural feature may enhance its DNA intercalation ability and potentially improve its anticancer efficacy compared to other acridine derivatives .
特性
分子式 |
C21H24N2O |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
10-(3-piperidin-1-ylpropyl)acridin-9-one |
InChI |
InChI=1S/C21H24N2O/c24-21-17-9-2-4-11-19(17)23(20-12-5-3-10-18(20)21)16-8-15-22-13-6-1-7-14-22/h2-5,9-12H,1,6-8,13-16H2 |
InChIキー |
LNJKHLQGUKNPCS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3,4-dimethoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120165.png)



![N-(4-butylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120196.png)
![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14120216.png)
![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-11-ethyl-5,7-dihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B14120222.png)
![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14120230.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B14120239.png)
![(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B14120245.png)
